Alpha-D-glucose-13C can be synthesized from natural sources of glucose through chemical reactions that incorporate the carbon-13 isotope. Its classification falls under stable isotopes used in various biochemical applications, particularly in metabolic research and tracer studies.
The synthesis of Alpha-D-glucose-13C typically involves several methods, including:
Alpha-D-glucose-13C has the same molecular structure as regular alpha-D-glucose but with carbon-13 isotopes replacing some or all of the carbon-12 isotopes. The molecular formula remains C6H12O6, but with variations in the mass due to the presence of carbon-13.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to analyze the structure, particularly to observe shifts in chemical environments due to the presence of carbon-13.
Alpha-D-glucose-13C participates in various chemical reactions typical of carbohydrates:
The mechanism of action for Alpha-D-glucose-13C primarily relates to its role as a metabolic tracer:
Quantitative analysis often involves measuring isotopic ratios to infer metabolic fluxes and understand cellular metabolism dynamics .
Alpha-D-glucose-13C shares many physical properties with regular glucose but exhibits differences due to isotopic labeling:
Alpha-D-glucose-13C has several important scientific applications:
The synthesis of Alpha-D-glucose-¹³C relies on multi-step chemical or enzymatic strategies to introduce ¹³C atoms at specific positions. The Kiliani cyanohydrin synthesis remains foundational, sequentially extending carbon chains from ¹³C-labeled precursors like glyceraldehyde. For example, D-glucose-3-¹³C is synthesized through three successive Kiliani reactions starting from D-glyceraldehyde and Na¹³CN, achieving ~3% radiochemical yield after chromatographic separations [6]. Key steps include:
Chromatographic purification is critical due to isotopic isomerism. Techniques include:
Modern derivatization enhances analytical precision. N-Methylphenylethylamine (MPEA) derivatization stabilizes reactive intermediates like α-keto acids, enabling accurate LC-MS detection. Similarly, 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization resolves isomeric monosaccharides for glycan flux studies [7] [8].
Table 1: Synthesis Yields for Key ¹³C-Glucose Isomers
Glucose Isomer | Synthetic Method | Yield (%) | Key Purification Step |
---|---|---|---|
D-Glucose-3-¹³C | Triple Kiliani synthesis | 3.0 | Boric acid chromatography |
[¹³C₆]-D-Glucose | Acetylation/thioglucose coupling | 88 (bromide intermediate) | Recrystallization |
[1,2-¹³C₂]-Glucose | Chemical-enzymatic | 65 | Ion-exchange chromatography |
Tracer selection dictates resolution of metabolic fluxes. Single-position labels (e.g., [1-¹³C]-glucose) reveal pathway initiation points but suffer from symmetry loss in symmetric metabolites (e.g., fumarate), complicating TCA cycle interpretation [4] [9]. Conversely, multi-position labels ([U-¹³C] or [1,2-¹³C₂]) preserve atomic relationships through reactions. Design considerations include:
Advanced workflows integrate isotope-assisted metabolomics. For membrane glycan studies, [U-¹³C₆]-glucose tracing coupled to PMP-derivatized monosaccharides revealed pancreatic cancer cells reroute glucose to glycans via UDP-GlcNAc when glycolysis is suppressed [8]. Similarly, INST-MFA (Isotopically Non-Stationary ¹³C Metabolic Flux Analysis) uses early labeling timepoints to quantify fluxes in non-steady-state systems like neurons [9].
Labeling pattern efficiency is quantified by flux confidence intervals and isotopomer detectability. Computational evaluations show:
Table 2: Metabolic Pathway Resolution by Glucose Tracer Type
Pathway | Optimal Tracer | Key Isotopomer Signature | Flux Precision Gain vs. [1-¹³C] |
---|---|---|---|
Glycolysis | [1,2-¹³C₂]glucose | M+2 lactate | 1.8× |
PPP | [1,2-¹³C₂]glucose | M+2 ribose-5-phosphate | 2.3× |
TCA cycle | [U-¹³C₅]glutamine | M+4 α-ketoglutarate | 3.1× |
Glycan synthesis | [U-¹³C₆]glucose | M+6 UDP-GlcNAc | 4.0× |
Experimental data from pancreatic cancer models confirm computational predictions. 8988-S cells fed [U-¹³C₆]-glucose showed 3.2-fold higher ¹³C enrichment in membrane galactose than 8988-T cells, indicating glucose bioavailability differences directly impact glycan biosynthesis [8]. In neural cells, [1,2-¹³C₂]glucose tracing revealed compartmentalized TCA cycling via M+2 glutamate patterns undetectable with [1-¹³C]glucose [9].
Isotope pattern analysis requires correcting for natural abundance (e.g., 1.07% ¹³C). Equation (1) describes the correction matrix for mass isotopomer distributions (MDVs):
$$\begin{pmatrix}I0 \I1 \I2 \\vdots \I{n+u}
\end{pmatrix}
\begin{pmatrix}L0 M0 & 0 & 0 & \cdots & 0 \L1 M0 & L0 M1 & 0 & \cdots & 0 \L2 M0 & L1 M1 & L0 M2 & \cdots & 0 \\vdots & \vdots & \vdots & \ddots & \vdots \L{n+u} M0 & L{n+u-1} M1 & L{n+u-2} M2 & \cdots & Lu Mn\end{pmatrix}\begin{pmatrix}M0 \M1 \M2 \\vdots \Mn\end{pmatrix}$$
Where $I$ = measured ions, $M$ = MDV corrected for natural isotopes, and $L$ = correction matrix [1]. This ensures accurate comparison of tracer efficiencies by eliminating background artifacts.
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